molecular formula C8H8FN3O2 B13405779 Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- CAS No. 777-59-3

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-

Cat. No.: B13405779
CAS No.: 777-59-3
M. Wt: 197.17 g/mol
InChI Key: UBHNEXDJFIFPFN-UHFFFAOYSA-N
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Description

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is a synthetic organic compound that features a urea backbone with a p-fluorophenyl group, a methyl group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- typically involves the reaction of p-fluoroaniline with methyl isocyanate under controlled conditions to form the corresponding urea derivative. The nitroso group is then introduced through a nitration reaction using nitrous acid or other suitable nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The p-fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The p-fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(p-fluorophenyl)-3-methyl-: Similar structure but lacks the nitroso group.

    Urea, 1-(p-fluorophenyl)-3-nitroso-: Similar structure but lacks the methyl group.

Uniqueness

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is unique due to the presence of both the methyl and nitroso groups, which confer distinct chemical and biological properties

Properties

CAS No.

777-59-3

Molecular Formula

C8H8FN3O2

Molecular Weight

197.17 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C8H8FN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13)

InChI Key

UBHNEXDJFIFPFN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)F)N=O

Origin of Product

United States

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